3-Fluoro-4-nitro-o-xylene
Description
Contextualizing Halogenated Nitroaromatic Compounds in Synthetic Chemistry
Halogenated nitroaromatic compounds (HNCs) are a class of organic molecules that feature both a halogen atom and a nitro group attached to an aromatic ring. These compounds are of considerable interest in synthetic chemistry due to the unique reactivity imparted by these functional groups. The nitro group, with its strong electron-withdrawing nature, activates the aromatic ring, making it susceptible to nucleophilic substitution reactions. nih.gov This characteristic is pivotal in the construction of more complex molecules.
HNCs serve as crucial intermediates in the production of a wide array of industrial chemicals, including dyes, polymers, pesticides, and pharmaceuticals. mdpi.com For instance, the selective catalytic reduction of halogenated nitroaromatic compounds is a primary method for synthesizing halogenated anilines, which are themselves vital precursors for herbicides, drugs, and pigments. ingentaconnect.com The presence of a halogen atom further enhances the synthetic utility of these compounds, offering a site for various coupling reactions and other transformations. The specific halogen and its position on the ring can significantly influence the compound's reactivity and properties. mdpi.com
Significance of Xylene Derivatives in Organic Synthesis
Xylene, a hydrocarbon consisting of a benzene (B151609) ring with two methyl groups, exists in three isomeric forms: ortho (o), meta (m), and para (p). wikipedia.org These isomers and their derivatives are foundational materials in the chemical industry. patsnap.com They are primarily derived from petroleum refining processes like catalytic reforming. wikipedia.org
The applications of xylene derivatives are extensive and varied:
o-Xylene (B151617) is a key precursor for the synthesis of phthalic anhydride (B1165640), which is used in the production of plasticizers. wikipedia.orgcargohandbook.com
m-Xylene is utilized in the manufacturing of isophthalic acid, a component of alkyd resins. wikipedia.orgpatsnap.com
p-Xylene (B151628) is of paramount importance as the feedstock for producing terephthalic acid and dimethyl terephthalate (B1205515), the monomers for polyethylene (B3416737) terephthalate (PET) plastics and polyester (B1180765) fibers. wikipedia.orgcargohandbook.com
Beyond these large-scale applications, xylene derivatives are also employed as solvents in various industries, including printing, rubber, and leather. cargohandbook.com Their role extends to the synthesis of pharmaceuticals, dyes, and insecticides. nih.gov The methyl groups on the xylene ring can undergo various chemical modifications, further expanding their synthetic potential.
Overview of Research Trajectories for Fluorinated Nitro-o-xylenes
Research into fluorinated nitro-o-xylenes, such as 3-Fluoro-4-nitro-o-xylene, is driven by the unique properties conferred by the fluorine atom. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological characteristics. nih.gov In medicinal chemistry, for example, fluorination can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. mdpi.com
Current research often focuses on the synthesis and application of these compounds as intermediates. For instance, the nitration of fluorotoluenes, a related class of compounds, has been studied to achieve regioselective synthesis of various isomers. researchgate.net The resulting fluoronitro-aromatic compounds are valuable precursors for more complex molecules. The selective hydrogenation of halogenated nitroaromatics to form haloanilines is another active area of research, with applications in the synthesis of active pharmaceutical ingredients. acs.org
The study of fluorinated nitro-o-xylenes is part of a broader trend in organic synthesis that seeks to develop efficient and selective methods for the preparation of functionalized aromatic compounds. These efforts are crucial for the discovery and development of new materials, agrochemicals, and pharmaceuticals. nih.govlookchem.com
Chemical and Physical Properties of this compound
The compound this compound possesses a unique set of properties that make it a valuable intermediate in organic synthesis.
| Property | Value |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Appearance | Yellow, highly flammable liquid |
| Odor | Sweet |
| Melting Point | 39-42 °C |
| Boiling Point | 110 °C at 14 mmHg |
| Flash Point | >110 °C |
| Density | 1.09 g/cm³ |
| Refractive Index | 1.527 |
| Vapor Pressure | 0.0346 mmHg at 25°C |
| CAS Number | 3013-30-7 |
Data sourced from multiple chemical suppliers and databases. lookchem.comuni.lu
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1,2-dimethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBALYFOBRZLOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426948 | |
| Record name | 3-Fluoro-4-nitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3013-30-7 | |
| Record name | 3-Fluoro-4-nitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3013-30-7 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Methodological Advancements for 3 Fluoro 4 Nitro O Xylene
Direct Nitration Strategies for Fluorinated o-Xylenes
The introduction of a nitro group onto the aromatic ring of fluorinated o-xylenes is a critical electrophilic substitution reaction. The primary challenge lies in controlling the regioselectivity to favor the formation of the desired 4-nitro isomer over other potential isomers, influenced by the directing effects of the two methyl groups and the fluorine atom.
Mixed acid nitration, typically employing a combination of nitric acid and a strong dehydrating acid like sulfuric acid, remains a common and industrially mature method for producing nitroaromatic compounds. nih.gov
The composition of the nitrating agent is a critical factor in determining the efficiency and selectivity of the reaction. The standard mixture for nitrating aromatic hydrocarbons is nitric acid (HNO₃) and sulfuric acid (H₂SO₄). guidechem.com In this mixture, sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.net
To enhance the regioselectivity towards the 4-nitro isomer, modifications to the traditional mixed acid system have been investigated. One significant advancement is the addition of phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA) to the HNO₃/H₂SO₄ mixture. google.comgoogle.com The use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid has been shown to shift the isomer distribution in favor of 4-nitro-o-xylene. google.com This effect is attributed to the bulky nature of the nitrating species complexed with phosphoric acid, which sterically hinders substitution at the more crowded 3-position of the o-xylene (B151617) ring, thereby favoring the 4-position. For instance, nitration of o-xylene with a mixed acid containing 69% nitric acid, 98% sulfuric acid, and 85% phosphoric acid resulted in an isomer distribution of approximately 55% 4-nitro-o-xylene and 45% 3-nitro-o-xylene, an improvement over the typical 45:55 ratio seen with HNO₃/H₂SO₄ alone. google.com
| Nitrating Agent Composition | Substrate | Key Findings | Reference |
| HNO₃ / H₂SO₄ | o-Xylene | Standard industrial method; typically yields a higher proportion of 3-nitro-o-xylene (approx. 55%) over 4-nitro-o-xylene (approx. 45%). google.com | google.com |
| HNO₃ / H₂SO₄ / H₃PO₄ | o-Xylene | Addition of phosphoric acid shifts the isomer ratio, increasing the yield of the desired 4-nitro-o-xylene to ~55%. google.com | google.com |
| 115% Polyphosphoric Acid / HNO₃ | o-Xylene | Used in conjunction with a zeolite catalyst to significantly enhance selectivity for the 4-nitro isomer. google.com | google.com |
Reaction temperature and residence time are crucial parameters that must be carefully controlled to maximize yield and minimize the formation of by-products. Lower temperatures are generally preferred for nitration reactions to control the exothermic nature of the process and prevent over-nitration (the formation of dinitro compounds) and oxidation. guidechem.comgoogle.com One described method for the nitration of o-xylene involves cooling the reactant to -10°C before adding a pre-cooled mixed acid, maintaining the temperature between -10°C and -5°C during the addition. guidechem.com
In continuous-flow reactor systems, which offer superior temperature control and safety compared to batch processes, the influence of these parameters has been systematically studied. For the nitration of o-xylene, increasing the temperature from 50°C to 110°C was found to increase the conversion rate, with the optimal selectivity observed around 100°C. nih.gov Residence time also plays a significant role; in a continuous-flow setup, a residence time of 90 seconds was utilized under optimal conditions to achieve a high yield. nih.gov For batch reactions, the reaction mixture may be held at a specific temperature, for example between 45°C and 55°C, for a period ranging from 2 to 24 hours to ensure the reaction reaches completion. google.com
| Parameter | Conditions | Substrate | Outcome | Reference |
| Temperature | -10°C to -5°C | o-Xylene | Controlled reaction, 50% yield of 3-nitro-o-xylene. guidechem.com | guidechem.com |
| Temperature | 50°C to 110°C | o-Xylene | Conversion increased with temperature; peak selectivity at 100°C in a continuous-flow system. nih.gov | nih.gov |
| Residence Time | 90 seconds | o-Xylene | Optimal time in a specific continuous-flow process, contributing to a 94.1% product yield. nih.gov | nih.gov |
| Reaction Time | 2 to 24 hours | o-Xylene | Typical range for batch processes to allow for reaction completion. google.com | google.com |
The primary by-products in the nitration of 3-fluoro-o-xylene (B1295157) are its structural isomers. The directing effects of the substituents on the aromatic ring (two ortho-directing methyl groups and one ortho-, para-directing fluoro group) lead to the formation of several isomers. The main products are 3-Fluoro-4-nitro-o-xylene and 3-Fluoro-6-nitro-o-xylene. sigmaaldrich.com
To overcome the drawbacks of mixed acid nitration, such as the use of corrosive acids and the generation of large amounts of acidic waste, research has explored the use of solid acid catalysts. These approaches aim to develop more environmentally friendly and selective nitration processes. google.comgoogle.com
Solid acid catalysts, particularly zeolites, have emerged as a promising alternative for regioselective nitration. google.com Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined structure that can provide shape selectivity, favoring the formation of less sterically hindered isomers. google.com
For the nitration of o-xylene, large-pore acidic zeolites, such as zeolite H-beta, have been successfully used in combination with polyphosphoric acid and nitric acid. google.comgoogle.com This catalytic system demonstrates high conversion and significantly enhanced selectivity for 4-nitro-o-xylene over the 3-nitro isomer. google.com In one example, using a CBV-780 zeolite catalyst with polyphosphoric acid at 50°C, a selectivity of 76.6 mol % for 4-nitro-o-xylene was achieved at a conversion of 62.0 mol %. google.com The process is considered more environmentally friendly as the zeolite catalyst and polyphosphoric acid can be recovered and reused. google.com Other solid catalysts explored include metal ion-exchanged clays (B1170129) and solid superacids like SO₄²⁻/ZrO₂ supported on mesoporous molecular sieves. google.com
| Catalyst System | Substrate | Key Advantage | Outcome | Reference |
| Zeolite H-beta | o-Xylene | Environmentally friendly (no H₂SO₄), continuous vapor-phase process. google.com | High selectivity for 4-nitro-o-xylene. google.com | google.com |
| Large-pore acidic zeolite (e.g., CBV-780) / Polyphosphoric Acid | o-Xylene | High regioselectivity, recyclable catalyst. google.com | Achieved 76.6% selectivity for 4-nitro-o-xylene. google.com | google.com |
| Solid Superacid (SO₄²⁻/ZrO₂) on MCM-48 | Aromatic Compounds | Alternative to traditional mixed acids. google.com | Mentioned as a cleaner nitration strategy. google.com | google.com |
Catalytic Nitration Approaches
Evaluation of Zeolite Catalysts in Vapour Phase Nitration
The nitration of o-xylene is a critical first step in many synthetic routes towards this compound, as it introduces the essential nitro group. Conventional nitration using mixed nitric and sulfuric acids often results in poor selectivity and generates significant acid waste. iitm.ac.inresearchgate.net Consequently, heterogeneous catalysts, particularly zeolites, have been extensively studied to develop more regioselective and environmentally benign processes.
Zeolite beta has emerged as a particularly effective catalyst for the nitration of o-xylene. iitm.ac.in In vapour phase nitration using dilute nitric acid, H-beta zeolite has demonstrated the ability to selectively produce 4-nitro-o-xylene, a key intermediate. google.com The process is typically carried out in a downflow reactor at temperatures ranging from 100-250°C. google.com The shape-selective nature of the zeolite pores is believed to favor the formation of the less sterically hindered 4-nitro isomer over the 3-nitro isomer. iitm.ac.inresearchgate.net
Research into the liquid phase nitration of o-xylene using zeolite beta has also shown promising results for high regioselectivity. researchgate.netias.ac.in One study highlights a process using a stoichiometric amount of nitric acid with beta zeolite as a catalyst, completely eliminating the need for acetic anhydride (B1165640) and producing almost zero effluent. ias.ac.in The influence of the catalyst's SiO₂/Al₂O₃ ratio and the rate of nitric acid addition are critical parameters in optimizing the yield and isomeric ratio. ias.ac.in
Landau and Kogan reported the vapour phase nitration of o-xylene using nitrogen dioxide over various zeolites, finding that zeolite beta was the most active for the selective production of 4-nitro-o-xylene. iitm.ac.in Choudhari et al. investigated liquid phase nitration over modified clay catalysts, though this resulted in lower yields and poor selectivity for the desired 4-nitro isomer. iitm.ac.in
| Catalyst | Reaction Phase | Nitrating Agent | Key Findings | Isomer Ratio (4-nitro/3-nitro) | Reference |
| H-beta Zeolite | Vapour | Dilute Nitric Acid | Selective formation of 4-nitro-o-xylene at 100-250°C. | 3 | iitm.ac.ingoogle.com |
| Zeolite Beta | Liquid | Nitric Acid | High regioselectivity; eliminates need for acetic anhydride. | 2.2 | researchgate.netias.ac.in |
| Zeolite Beta | Vapour | Nitrogen Dioxide | Most active zeolite for selective production of 4-nitro-o-xylene. | Not specified | iitm.ac.in |
| Rare Earth Exchanged Zeolite-β | Liquid | Nitric Acid / Acetic Anhydride | Ce-β gave 86% conversion with 58% para selectivity. | 1.38 | iitm.ac.in |
Use of Alternative Nitrating Agents (e.g., NO₂, N₂O₅) with Catalytic Systems
To circumvent the harsh conditions and environmental issues associated with mixed-acid nitration, researchers have explored alternative nitrating agents. Dinitrogen pentoxide (N₂O₅) and nitrogen dioxide (NO₂) are notable examples, often used in conjunction with solid acid catalysts. nih.gov
N₂O₅ is considered an effective and environmentally friendly nitrating agent that can be used in nearly stoichiometric amounts, significantly reducing acidic waste. nih.gov It has been successfully used for the nitration of various aromatics, including toluene, often in solvents like dichloromethane (B109758) or in conjunction with zeolite catalysts like ZSM-5 or montmorillonite (B579905) K-10 to enhance selectivity and allow for reactions at low temperatures. icm.edu.pl A selective and efficient process for electrophilic nitration has been described using N₂O₅ with Hβ zeolite as a solid acid catalyst, highlighting its potential as a green nitrating agent under mild conditions. researchgate.net
Nitrogen dioxide (NO₂) has also been employed, particularly in vapour phase reactions over solid catalysts. iitm.ac.ingoogle.com A process for the nitration of o-xylene using NO₂ at 130°C over a series of zeolites and sulfuric acid-supported catalysts was reported, although selectivity for 4-nitro-o-xylene was low. google.com More recent efforts have focused on developing composite systems, such as using NO₂ and O₂ over a BiCl₃-immobilized silicic acid catalyst, which synergistically promotes o-xylene conversion and selectivity towards the 4-nitro isomer. researchgate.net
| Nitrating Agent | Catalyst System | Substrate | Key Features & Selectivity | Reference |
| N₂O₅ | Hβ Zeolite | o-Xylene | Green nitrating agent, mild conditions. | researchgate.net |
| N₂O₅ | ZSM-5 Zeolite / Montmorillonite K-10 | Toluene | Reduces acidic waste, allows for low-temperature nitration. | icm.edu.pl |
| NO₂ | Zeolites / H₂SO₄-supported catalysts | o-Xylene | Vapour phase reaction at 130°C; low selectivity for 4-nitro-o-xylene. | google.com |
| NO₂ / O₂ | BiCl₃-immobilized silicic acid | o-Xylene | 68.4% selectivity for 4-nitro-o-xylene at 35°C. | researchgate.net |
Fluorination Strategies for Nitro-o-xylenes
The introduction of a fluorine atom onto the nitro-o-xylene scaffold is the subsequent crucial step. This can be achieved through several distinct chemical strategies, each with its own set of precursors and reaction mechanisms.
Introduction of Fluorine via Halogen Exchange Reactions
Halogen exchange (Halex) reactions represent a primary industrial method for synthesizing aryl fluorides, particularly those activated by electron-withdrawing groups like a nitro substituent. wikipedia.org This process is a form of nucleophilic aromatic substitution (SNAr) where a chloride or bromide is displaced by a fluoride (B91410) ion. acsgcipr.org
For the synthesis of this compound, a logical precursor would be 3-chloro-4-nitro-o-xylene. The reaction typically involves heating the chlorinated precursor with an anhydrous alkali metal fluoride, such as potassium fluoride (KF) or the more reactive caesium fluoride (CsF), in a polar aprotic solvent like dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane (B150427) at temperatures between 150-250°C. wikipedia.org The presence of the nitro group para to the halogen is essential, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has also been shown to be effective for Halex reactions in polar aprotic solvents. acsgcipr.org
Electrophilic Fluorination Methodologies
Electrophilic fluorination offers an alternative pathway, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org In this approach, the aromatic ring itself acts as the nucleophile. For the synthesis of this compound, this strategy would likely involve the fluorination of an o-xylene derivative prior to nitration.
Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and more stable than elemental fluorine. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used. wikipedia.orgbrynmawr.edu The reaction can be performed on electron-rich aromatic compounds to produce aryl fluorides. wikipedia.org For instance, an organometallic derivative of o-xylene, such as an aryllithium or Grignard reagent, could be treated with an N-F reagent. wikipedia.org Alternatively, direct fluorination of a substituted o-xylene could be performed, followed by a subsequent nitration step to install the nitro group at the 4-position. The fluorination of nitro compounds themselves is also possible using reagents like Selectfluor under basic conditions. researchgate.net
Nucleophilic Fluorination Techniques
Nucleophilic fluorination is a broad category that encompasses the Halex reaction but also includes other methods for C-F bond formation via a fluoride nucleophile. ucla.edu A significant challenge in these reactions is the inherently low nucleophilicity and high basicity of the fluoride ion, which can be overcome through careful selection of reagents and conditions. ucla.edu
Besides halogen exchange, another classical route to aryl fluorides is the Balz-Schiemann reaction. acsgcipr.org This involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. To synthesize this compound via this route, one would start with 3-amino-4-nitro-o-xylene. This precursor would be treated with nitrous acid to form the diazonium salt, which is then isolated as its tetrafluoroborate salt and subsequently heated to yield the final product.
The development of novel fluoride sources and promoters continues to advance the field. ucla.eduresearchgate.net For example, tri-tert-butanolamine has been shown to act as a promoter with alkali metal salts, enhancing reactivity in nucleophilic fluorination of alkylsulfonates. researchgate.net Such advancements aim to improve the solubility and reactivity of inexpensive fluoride salts like KF for broader applications. ucla.eduresearchgate.net
Multi-step Synthetic Routes from Simpler Precursors
The synthesis of this compound from basic starting materials necessitates a carefully planned multi-step sequence. The order of nitration and fluorination steps is critical to ensure correct regiochemistry.
Route 1: Nitration followed by Fluorination (via Halex Reaction)
A plausible and industrially relevant route begins with a halogenated o-xylene.
Starting Material: 3-Chloro-o-xylene.
Nitration: Electrophilic nitration of 3-chloro-o-xylene using mixed acid (HNO₃/H₂SO₄). The directing effects of the methyl groups (ortho-, para-directing) and the chloro group (ortho-, para-directing) would lead to a mixture of isomers. The desired 3-chloro-4-nitro-o-xylene would be a significant product due to activation at the para-position relative to the chloro group and ortho- to a methyl group. Isomeric separation would be required.
Fluorination: The isolated 3-chloro-4-nitro-o-xylene undergoes a Halogen Exchange (Halex) reaction. Treatment with anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent like DMSO at elevated temperatures would substitute the chlorine atom with fluorine to yield the final product, this compound.
Route 2: Fluorination followed by Nitration
An alternative strategy involves introducing the fluorine atom first.
Starting Material: o-Xylene.
Functionalization: Conversion of o-xylene to a precursor suitable for fluorination. For example, bromination followed by conversion to an organometallic species (e.g., Grignard reagent).
Electrophilic Fluorination: Reaction of the organometallic intermediate with an electrophilic fluorinating agent like NFSI to produce 3-fluoro-o-xylene.
Nitration: The final step is the nitration of 3-fluoro-o-xylene. The fluorine atom is an ortho-, para-director, as are the methyl groups. Nitration would likely occur at the 4-position, which is para to the fluorine and ortho to a methyl group, yielding this compound.
Route 3: Synthesis via Balz-Schiemann Reaction
This route relies on an amino precursor.
Starting Material: 3-Nitro-o-xylene (obtained from the nitration of o-xylene and isomer separation). guidechem.com
Reduction: The nitro group at the 3-position is selectively reduced to an amine, yielding 3-amino-o-xylene.
Nitration: A second nitration is performed. The strongly activating amino group would direct the incoming nitro group to the para position, yielding 3-amino-4-nitro-o-xylene.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HBF₄).
Fluorination: The resulting diazonium tetrafluoroborate salt is heated, causing it to decompose and replace the diazonium group with a fluorine atom, affording this compound.
Each of these routes presents unique challenges regarding regioselectivity, reaction conditions, and purification of intermediates, reflecting the complexity of multi-step organic synthesis.
Strategies involving Nitration of Fluoro-substituted Aromatics
One logical approach to synthesizing this compound is the direct nitration of a pre-fluorinated o-xylene precursor, such as 3-fluoro-o-xylene. In this electrophilic aromatic substitution reaction, the regiochemical outcome is governed by the directing effects of the existing substituents: the two methyl groups and the fluorine atom. Both methyl and fluoro groups are ortho-, para-directing activators. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions activated by these groups.
The nitration of 3-fluoro-o-xylene would be expected to yield a mixture of isomers. The primary positions for substitution are C4 and C6, which are ortho and para to the activating groups. The C4 position is para to the fluorine atom and ortho to the C1-methyl group, while the C6 position is ortho to both the fluorine and the C2-methyl group. The precise ratio of isomers, including the desired this compound, would depend heavily on reaction conditions such as the nitrating agent, temperature, and catalyst used.
Alternative strategies in this category involve multi-step syntheses starting from more common building blocks like 3-fluoroaniline (B1664137). A documented procedure details the nitration of 3-fluoroaniline to produce 3-fluoro-4-nitroaniline (B181641) with a 35% yield. This process involves protecting the aniline (B41778), followed by nitration with a nitric acid/sulfuric acid mixture at 0°C, and subsequent deprotection. To arrive at the target molecule from this intermediate, the aniline group would need to be converted into two methyl groups, a transformation that is synthetically complex and not typically direct.
Similarly, synthesis starting from m-fluorophenol is possible. Nitration of m-fluorophenol can produce 3-fluoro-4-nitrophenol. However, the subsequent conversion of the hydroxyl group to a methyl group while preserving the other functionalities presents significant synthetic challenges.
Approaches involving Fluorination of Nitro-substituted Aromatics
An alternative and often more regioselective strategy involves introducing the fluorine atom onto a pre-existing nitro-o-xylene scaffold. This can be achieved through methods such as the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr).
The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. drugfuture.com This pathway would begin with a suitable amino-nitro-o-xylene. For instance, one could start with 4-nitro-o-xylene, reduce it to 3,4-dimethylaniline, and then perform a second nitration to introduce a nitro group at a different position, followed by reduction to create the necessary amine precursor. The amine is then diazotized with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. Gentle thermal decomposition of this isolated salt then yields the desired aryl fluoride, releasing nitrogen gas and boron trifluoride. drugfuture.com While effective, this multi-step route can be lengthy and may suffer from yield losses at each stage.
A more direct and industrially scalable approach is Nucleophilic Aromatic Substitution (SNAr) . This method requires a nitro-o-xylene derivative with a good leaving group (such as chlorine or bromine) positioned at the desired location for fluorination. A plausible precursor would be 3-bromo-4-nitro-o-xylene or 3-chloro-4-nitro-o-xylene. The synthesis of 4-bromo-o-xylene (B1216868) from o-xylene is a standard electrophilic bromination reaction. orgsyn.org Subsequent nitration of 4-bromo-o-xylene would then yield the required 3-bromo-4-nitro-o-xylene precursor.
In the SNAr reaction, the strong electron-withdrawing effect of the nitro group activates the aromatic ring, making it susceptible to attack by a nucleophile, in this case, a fluoride ion (F⁻). The reaction is typically carried out at elevated temperatures using a fluoride salt like potassium fluoride (KF) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Table 1: Comparison of Fluorination Strategies
| Strategy | Key Reaction | Starting Material (Example) | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitration of Fluoro-aromatic | Electrophilic Aromatic Substitution | 3-Fluoro-o-xylene | Potentially fewer steps. | Often results in isomeric mixtures, requiring difficult separations. nih.gov |
| Balz-Schiemann Reaction | Diazotization & Thermal Decomposition | 4-Amino-3-nitro-o-xylene | Well-established and reliable for aryl fluoride synthesis. drugfuture.com | Multi-step process; involves potentially unstable diazonium intermediates. |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Substitution | 3-Bromo-4-nitro-o-xylene | Often highly regioselective; suitable for industrial scale. google.comnih.gov | Requires a precursor with a suitable leaving group; harsh reaction conditions may be needed. |
Synthetic Transformations of Related Nitro-o-xylene Isomers
A significant challenge in synthesizing substituted o-xylenes is controlling the formation of isomers. The conventional nitration of o-xylene using mixed nitric and sulfuric acid invariably produces a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. researchgate.netguidechem.com Reports indicate that the 3-nitro isomer is often the major product, with ratios of 3-nitro to 4-nitro ranging from approximately 1:1 to 2:1 depending on the specific conditions. researchgate.net
Since 4-nitro-o-xylene is the precursor to the aniline needed for the Balz-Schiemann route or the brominated intermediate for the SNAr pathway, the formation of the 3-nitro isomer represents a loss of yield and necessitates a costly separation process. The similar physical properties of these isomers make their separation by distillation challenging.
Research has focused on developing catalytic systems that favor the formation of the more commercially valuable 4-nitro-o-xylene. Strategies include:
Vapor-phase nitration over solid acid catalysts like zeolite H-beta, which has been shown to increase the selectivity for 4-nitro-o-xylene. iitm.ac.in
Using alternative nitrating agents , such as nitrogen dioxide with a catalyst, which can achieve a 4-nitro to 3-nitro ratio as high as 4.26. google.com
Employing systems like polyphosphoric acid with a zeolite catalyst , which can also enhance para-selectivity during nitration. google.com
Another approach involves the transformation of the undesired 3-nitro-o-xylene isomer. While direct isomerization is difficult, a patented process describes a method to convert 3-nitro-o-xylene back into the starting material, o-xylene. google.com This is achieved through a two-step process: hydrogenation of 3-nitro-o-xylene to 3-amino-o-xylene, followed by hydrogenolysis to remove the amino group, thereby regenerating o-xylene for recycling in the nitration process. google.com
Process Intensification and Green Chemistry in Synthesis
Modern chemical manufacturing emphasizes the development of processes that are not only efficient and economical but also environmentally sustainable and safe. For the synthesis of this compound and its precursors, principles of process intensification and green chemistry are being actively explored.
Continuous-Flow Reactor Systems for Enhanced Efficiency and Reduced Waste
Nitration reactions are notoriously exothermic, posing significant safety risks in traditional large-scale batch reactors due to challenges in heat management and the potential for thermal runaway. nih.gov Continuous-flow reactor systems, particularly microreactors, offer a powerful solution to these problems. nih.gov
By conducting the reaction in small-diameter tubes or channels, flow reactors provide a very high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. This minimizes the formation of hazardous oxidative byproducts and over-nitration products that can occur in localized hot spots within batch reactors. researchgate.net
A study on the continuous-flow nitration of o-xylene demonstrated a significant improvement in yield and throughput. Under optimized conditions (100°C, using a mixed acid system), a product yield of 94.1% was achieved with a throughput of 800 g/h. nih.gov This high efficiency reduces reaction time and energy consumption compared to batch processing. The reduced internal volume of flow reactors also significantly enhances safety by minimizing the amount of hazardous material present at any given time.
Table 2: Comparison of Batch vs. Continuous-Flow Nitration of o-Xylene
| Parameter | Batch Process | Continuous-Flow Process | Reference |
|---|---|---|---|
| Safety | Poor heat transfer, risk of thermal runaway. | Excellent heat transfer, enhanced safety. | nih.gov |
| Yield | Variable, often lower due to side reactions. | High (e.g., 94.1%). | nih.gov |
| Impurity Profile | Higher levels of phenolic impurities (e.g., 2%). | Significantly reduced phenolic impurities (e.g., 0.1%). | nih.gov |
| Waste Generation | Requires alkaline washing, producing substantial wastewater. | Omission of alkaline wash step reduces wastewater. | nih.gov |
| Throughput | Limited by batch size and cycle time. | High (e.g., 800 g/h). | nih.gov |
Minimization of Hazardous Reagents and Solvent Use
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of nitration, a primary goal is to replace the highly corrosive mixed acid (sulfuric and nitric acid) system.
One promising green alternative is the use of solid acid catalysts , such as zeolites (e.g., H-beta) or silica-supported molybdenum oxide. researchgate.netiitm.ac.in These catalysts can facilitate nitration using dilute nitric acid, avoiding the need for large quantities of sulfuric acid. This not only reduces the corrosivity (B1173158) of the reaction medium but also drastically cuts down on the generation of acidic waste streams, which are a major environmental concern. iitm.ac.in The catalysts are often reusable, further improving the process's sustainability.
Solvent-free, or "neat," reaction conditions are another key aspect of green synthesis. A mechanochemical method for the nitration of arenes, including o-xylene, has been reported using a solid mixture of the substrate, iron(III) nitrate (B79036) nonahydrate, and phosphorus pentoxide in a mixer mill. chemicalbook.com This solvent-free approach simplifies product work-up and eliminates volatile organic compound (VOC) emissions associated with traditional solvents.
Impurity Profiling and Mitigation Strategies in Industrial-Scale Synthesis
Controlling impurities is critical for ensuring the quality of the final product and the efficiency of subsequent reactions. In the nitration of o-xylene, common impurities include the undesired constitutional isomer (3-nitro-o-xylene), dinitrated products, and oxidation byproducts like nitrophenols. nih.gov
The adoption of continuous-flow synthesis has proven to be an effective strategy for impurity mitigation. In the batch nitration of o-xylene, phenolic impurities can account for up to 2% of the product mixture, necessitating a separate alkaline washing step for their removal, which in turn generates significant wastewater. nih.gov In contrast, the optimized continuous-flow process reduced these phenolic impurities to just 0.1%. nih.gov This dramatic reduction simplifies the downstream purification process, allowing for the elimination of the alkaline wash step and thereby minimizing liquid waste.
Detailed impurity profiling, often using techniques like Gas Chromatography (GC), is essential for process optimization. By identifying and quantifying the formation of byproducts under various conditions (temperature, residence time, reagent ratios), engineers can fine-tune the process to maximize selectivity towards the desired product and minimize waste. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Nitro O Xylene
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and orientation of such reactions on 3-Fluoro-4-nitro-o-xylene are determined by the interplay of the activating and deactivating effects of the existing substituents.
Substituent Effects of Fluoro and Nitro Groups on Aromatic Activation
The susceptibility of an aromatic ring to electrophilic attack is a function of its electron density. vedantu.com Substituents can either donate electron density, thereby activating the ring, or withdraw electron density, deactivating it. libretexts.org
In the case of this compound, the substituents present a combination of these effects:
Methyl Groups (-CH₃): Located at positions 1 and 2, these alkyl groups are considered activating. They donate electron density to the ring primarily through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609). libretexts.org
Fluoro Group (-F): The fluorine atom at position 3 exhibits a dual electronic effect. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect, which deactivates the ring. libretexts.org Conversely, its lone pairs can participate in resonance, donating electron density to the ring. uomustansiriyah.edu.iq However, the inductive effect is dominant for halogens, making the fluoro group a net deactivator. uomustansiriyah.edu.iq
Nitro Group (-NO₂): Positioned at C4, the nitro group is a powerful deactivating group. It strongly withdraws electron density from the aromatic ring through both a potent negative inductive effect and a significant resonance effect. uomustansiriyah.edu.iqfiveable.me This effect substantially reduces the ring's nucleophilicity, making it significantly less reactive towards electrophiles. For instance, nitrobenzene (B124822) is millions of times less reactive in nitration reactions than benzene. libretexts.orglumenlearning.com
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|---|
| -CH₃ (x2) | 1, 2 | Donating (+) | Donating (Hyperconjugation) | Activating |
| -F | 3 | Withdrawing (-) | Donating (+) | Deactivating (net) |
| -NO₂ | 4 | Withdrawing (-) | Withdrawing (-) | Strongly Deactivating |
Regioselectivity in Further Electrophilic Transformations
The location of any subsequent electrophilic attack is determined by the directing effects of the existing substituents, which aim to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. acs.orgyoutube.com
The directing effects for the substituents on this compound are as follows:
Methyl Groups (-CH₃): As activators, they are ortho, para-directors. libretexts.org
Fluoro Group (-F): Despite being a deactivator, the fluorine atom is an ortho, para-director because its lone pairs can stabilize the positive charge of the arenium ion via resonance when the attack is at these positions. uomustansiriyah.edu.iqlibretexts.org
Nitro Group (-NO₂): As a strong deactivator, the nitro group is a meta-director. fiveable.melibretexts.org
There are two available positions for substitution on the ring: C5 and C6. The directing influences on these positions are conflicting:
Attack at C5: This position is ortho to the nitro group, meta to the fluoro group, meta to the C2-methyl group, and para to the C1-methyl group. The para-directing effect of the C1-methyl group would favor this position, while the meta-directing nitro group would disfavor it.
Attack at C6: This position is meta to the nitro group, ortho to the fluoro group, para to the C2-methyl group, and meta to the C1-methyl group. This position is favored by the directing effects of the nitro group, the fluoro group, and the C2-methyl group.
Considering these factors, electrophilic attack is most likely to occur at the C6 position . This position benefits from the cumulative directing influence of three of the four substituents (NO₂, F, and the C2-methyl). The arenium ion intermediate formed from attack at C6 would be more stable than the one formed from attack at C5, where the destabilizing influence of the adjacent positive charge from ortho attack relative to the nitro group would be significant. youtube.com Steric hindrance from the adjacent methyl group at C2 might slightly impede attack at C6, but the strong electronic directing effects are expected to be the controlling factor. acs.org
Nucleophilic Aromatic Substitution (S_NAr) Reactions
Nucleophilic Aromatic Substitution (S_NAr) is a key reaction for highly electron-deficient aromatic systems. fiveable.me In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.comnih.gov The presence of the strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to this type of reaction.
Reactivity of the Fluorine Atom Towards Various Nucleophiles
The fluorine atom at C3 is highly activated towards S_NAr. For the S_NAr mechanism to be effective, a strong electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.combyjus.com In this compound, the nitro group is in the ortho position relative to the fluorine atom, providing this crucial activation.
Contrary to what is observed in S_N1 and S_N2 reactions, fluoride (B91410) is an excellent leaving group in S_NAr reactions. The rate-determining step is the initial attack of the nucleophile on the electron-deficient ring. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to (C3) highly electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction. nih.govnih.gov
A wide array of nucleophiles can displace the activated fluorine atom. Common examples include:
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides.
Nitrogen Nucleophiles: Ammonia, primary and secondary amines (e.g., pyrrolidine). byjus.comresearchgate.net
Sulfur Nucleophiles: Thiolates. byjus.com
The reaction would proceed by the addition of the nucleophile to C3, forming a Meisenheimer complex where the negative charge is delocalized onto the nitro group, followed by the elimination of the fluoride ion to restore aromaticity.
Displacement of the Nitro Group under Nucleophilic Conditions
The nitro group can also function as a leaving group in S_NAr reactions, particularly when activated by other substituents. nih.gov However, in the context of this compound, the displacement of the nitro group is significantly less probable than the displacement of the fluorine atom.
Several factors contribute to this selectivity:
Leaving Group Ability: While the nitro group can be displaced, halogens are generally better leaving groups in S_NAr. Fluorine, in particular, is exceptionally reactive in activated systems. The typical leaving group ability in activated S_NAr reactions is F > NO₂ > Cl ≈ Br > I. nih.gov
Activation: The fluorine atom at C3 is directly activated by the ortho nitro group. Conversely, the nitro group at C4 is activated by the ortho fluorine. While the fluoro group is electron-withdrawing, its activating effect is considerably weaker than that of a nitro group.
Reaction Kinetics: The rate-determining step is nucleophilic attack. The extreme polarization of the C-F bond makes C3 the most electrophilic and kinetically favored site for attack. nih.gov
Therefore, under typical S_NAr conditions, nucleophilic attack will overwhelmingly favor the displacement of the highly activated fluorine atom over the nitro group.
Vicarious Nucleophilic Substitution Reactions
Vicarious Nucleophilic Substitution (VNS) is a distinct pathway for the nucleophilic substitution of a hydrogen atom in electron-deficient arenes, such as nitroaromatics. organic-chemistry.org The reaction utilizes a carbanion that bears a leaving group at the nucleophilic center (e.g., the carbanion of chloromethyl phenyl sulfone). kuleuven.be The mechanism involves the addition of the carbanion to the ring, followed by a base-induced β-elimination of HX (where X is the leaving group from the nucleophile) to yield the substituted product. organic-chemistry.org
For nitroarenes, VNS typically occurs at positions ortho or para to the nitro group. organic-chemistry.orgkuleuven.be In this compound, the hydrogen atom at C5 is ortho to the nitro group and is therefore a potential site for VNS.
However, a direct competition exists between the S_NAr displacement of the fluorine at C3 and the VNS reaction at C5. Research has shown that while VNS is often faster than S_NAr for other halogens, this is not the case for activated fluoroarenes. organic-chemistry.org For nitroarenes substituted with fluorine at the 2- or 4-position (in this case, the fluorine is at the 2-position relative to the nitro group), the S_NAr reaction is exceptionally fast, making fluoride a superior leaving group. organic-chemistry.org Consequently, the S_NAr pathway leading to the displacement of the fluorine atom is expected to be the dominant reaction, likely proceeding much faster than the VNS reaction at the C5 position. mdpi.com
| Reaction Type | Position of Attack | Leaving Group | Activating Group(s) | Predicted Feasibility |
|---|---|---|---|---|
| S_NAr | C3 | -F | -NO₂ (ortho) | Highly Favorable / Dominant |
| S_NAr | C4 | -NO₂ | -F (ortho) | Unlikely |
| VNS | C5 | -H | -NO₂ (ortho) | Possible, but likely slower than S_NAr at C3 |
Reduction Chemistry of the Nitro Group
The reduction of the nitro group on the aromatic ring is a fundamental transformation, providing a gateway to a variety of amino derivatives. This process is of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The generally accepted mechanism for this conversion involves a stepwise pathway where the nitro group (-NO₂) is reduced first to a nitroso group (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂). google.com
The most prevalent industrial and laboratory method for converting aromatic nitro compounds to their corresponding amines is catalytic hydrogenation. google.com This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. For substrates similar to this compound, this transformation yields 3-Fluoro-4-amino-o-xylene.
Commonly employed catalysts are platinum-group metals supported on activated carbon, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Ruthenium on carbon (Ru/C). tcichemicals.comgoogle.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high conversion and yield. For example, the hydrogenation of the related compound 3-nitro-o-xylene to 3-amino-o-xylene can be carried out at temperatures ranging from 60-200 °C and hydrogen pressures of 1.0-3.5 MPa. google.com
| Catalyst System | Typical Hydrogen Source | General Conditions | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ Gas | Elevated pressure (1.0-3.5 MPa), elevated temperature (60-200 °C) | google.comgoogle.com |
| Platinum on Carbon (Pt/C) | H₂ Gas | Varies; often used for its high activity. | google.com |
| Raney Nickel (Raney Ni) | H₂ Gas | Can require higher temperatures and pressures compared to Pt/Pd. | google.com |
| Iron (Fe) in Acidic Media | In situ from Fe + HCl | Standard laboratory method, often used for its cost-effectiveness. | youtube.com |
A significant challenge in the hydrogenation of substituted nitroaromatics, such as this compound, is achieving chemoselectivity. This involves reducing the nitro group while preserving other reducible functionalities, particularly the carbon-fluorine bond, which is susceptible to hydrogenolysis (dehalogenation). acs.org
Research has focused on developing highly selective catalyst systems. For instance, modifying platinum nanocrystals with iron(III) hydroxide (B78521) to create Fe(OH)ₓ/Pt interfaces has been shown to enable the selective hydrogenation of nitro groups without affecting other functional groups on the aromatic ring. nih.gov The proposed mechanism suggests that the Fe³⁺/Fe²⁺ redox couple facilitates the hydrodeoxygenation of the nitro group. nih.gov
Another strategy involves the use of catalyst promoters. Atomically dispersed single-site tin on a titanium dioxide (TiO₂) support can significantly enhance both the activity and selectivity of metal catalysts (like Pt, Ru, Au). wvu.edu For example, a Pt/Sn-TiO₂ catalyst demonstrated markedly increased selectivity (97.4%) in the hydrogenation of 3-nitrostyrene (B1585535) to 3-vinylaniline (B102275) compared to an unpromoted Pt/TiO₂ catalyst (50.0%). wvu.edu Such systems are designed to activate the nitro group preferentially while minimizing side reactions like dehalogenation. acs.orgwvu.edu
| Catalyst/Method | Key Feature | Advantage | Reference |
|---|---|---|---|
| Fe(OH)ₓ/Pt Nanocrystals | Creation of FeIII-OH-Pt interfaces. | High chemoselectivity for the nitro group over other reducible groups. | nih.gov |
| M/Sn-TiO₂ (M = Pt, Ru, Ni, Au) | Single-site tin promoters on TiO₂ support. | Enhances both catalytic activity and selectivity, preventing hydrogenation of other groups. | wvu.edu |
| Pt–V/C | Bimetallic catalyst. | Can reduce dehalogenation, with selectivity influenced by substrate concentration. | acs.org |
| Raney Cobalt | Alternative to Pt/Pd catalysts. | Shows low levels of dehalogenation across different substrate concentrations. | acs.org |
Reactivity of Methyl Groups on the Xylene Core
The two methyl groups of this compound are subject to various transformations, including oxidation and side-chain functionalization. Their reactivity is influenced by their position relative to the strong electron-withdrawing nitro group.
The methyl groups on the xylene ring can be oxidized to carboxylic acids using strong oxidizing agents. Studies on the analogous compound 3-nitro-o-xylene reveal differential reactivity between the two methyl groups. The electron-withdrawing nitro group tends to inhibit the oxidation of the adjacent (ortho) methyl group. sci-hub.se
When 3-nitro-o-xylene is oxidized with chromyl acetate, the methyl group remote from the nitro group (at position 2) is preferentially attacked, yielding 2-methyl-3-nitrobenzylidene diacetate, which can be hydrolyzed to the corresponding aldehyde. sci-hub.sersc.org Further oxidation of this aldehyde produces 2-methyl-3-nitrobenzoic acid. sci-hub.se Similarly, oxidation with agents like dilute nitric acid can also yield 2-methyl-3-nitrobenzoic acid. google.com The complete oxidation of both methyl groups to form a phthalic acid derivative requires more forcing conditions.
| Oxidizing Agent | Observed Product | Note | Reference |
|---|---|---|---|
| Chromyl Acetate | 2-methyl-3-nitrobenzylidene diacetate | Oxidation occurs at the methyl group remote from the nitro group. | sci-hub.sersc.org |
| Potassium Permanganate (KMnO₄) | 2-methyl-3-nitrobenzoic acid | A strong, common oxidizing agent for converting alkyl side chains to carboxylic acids. | sci-hub.se |
| Dilute Nitric Acid | 2-methyl-3-nitrobenzoic acid | Can be used as an oxidant, though may require harsh conditions (e.g., autoclave). | google.com |
| Data based on the closely related analog, 3-nitro-o-xylene. |
Beyond oxidation, the methyl groups can undergo other functionalization reactions, most notably free-radical halogenation at the benzylic position. This reaction provides a versatile synthetic handle for further modifications.
For instance, the bromination of 3-nitro-o-xylene with bromine at elevated temperatures (125-130 °C) results in the formation of a benzylic bromide. sci-hub.se This reaction preferentially occurs on the methyl group meta to the nitro group. The resulting benzyl (B1604629) halide is a valuable intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, nitriles, or amines, at the side chain. youtube.com
| Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Br₂ / Heat | Free-Radical Bromination | Benzylic Bromide | sci-hub.se |
| Diethyl Oxalate / Base | Claisen Condensation | Phenylpyruvic acid ester derivative | sci-hub.sersc.org |
| Data based on the closely related analog, 3-nitro-o-xylene. |
Role of 3 Fluoro 4 Nitro O Xylene As a Key Synthetic Intermediate
Precursor in Pharmaceutical Synthesis
The strategic placement of fluorine atoms can significantly enhance the pharmacological properties of a drug, including its metabolic stability, bioavailability, and binding affinity. alfa-chemistry.com As a fluorinated molecule, 3-Fluoro-4-nitro-o-xylene is a valuable starting material for the synthesis of active pharmaceutical ingredients (APIs).
Building Block for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, with over 85% of all biologically active compounds featuring a heterocyclic component. nih.gov These ring structures are prevalent in vitamins, hormones, and a wide array of synthetic drugs. nih.govnih.gov
The chemical structure of this compound makes it an ideal precursor for constructing such heterocyclic systems. The synthesis process typically involves the chemical reduction of the nitro group (-NO₂) to an amine group (-NH₂). This resulting amino-xylene derivative can then undergo various cyclization reactions with other reagents to form a range of nitrogen-containing heterocyclic rings. The presence of the adjacent methyl groups and the fluorine atom on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule, allowing for the targeted synthesis of complex, functionalized heterocyclic scaffolds for drug discovery.
Intermediate for Active Pharmaceutical Ingredients (APIs) with Fluorine Incorporation
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles. researchgate.net Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to improved drug efficacy and longevity in the body. alfa-chemistry.com
This compound serves as a key intermediate for introducing a fluorinated aromatic moiety into a target API. Its structure provides a stable scaffold onto which other functional groups and molecular fragments can be added. The nitro group can be transformed into a variety of other functionalities, such as amines, which then act as handles for further synthetic modifications. This allows chemists to build complex, fluorinated APIs where the fluorine atom is precisely positioned to exert its beneficial electronic effects, ultimately enhancing the therapeutic properties of the final drug product.
Intermediate in Agrochemical Development
In the agrochemical industry, nitroxylenes are recognized as important chemical intermediates for producing active ingredients used in crop protection. google.com The development of new, effective, and environmentally sound herbicides and pesticides is crucial for modern agriculture.
Synthesis of Novel Herbicides and Pesticides
This compound is a valuable precursor in the creation of new agrochemicals. upfluorochem.com The nitroaromatic portion of the molecule is a common feature in many herbicidal compounds. For instance, related compounds like 4-nitro-o-xylene are used as starting materials for herbicides. google.com The synthesis pathways often involve the reduction of the nitro group to an amine, which is then further elaborated to produce the final active ingredient.
The presence of the fluorine atom is particularly advantageous in agrochemical design. researchgate.net Fluorination can increase the biological activity of a pesticide or herbicide, enhance its stability in the field, and influence its uptake and transport within the target organism. By using this compound as a starting block, chemists can efficiently synthesize novel fluorinated agrochemicals designed for improved efficacy and performance. researchgate.net
Structure-Activity Relationship Studies in Agrochemical Design
Structure-Activity Relationship (SAR) studies are fundamental to the design of new agrochemicals. researchgate.net These studies involve synthesizing a series of related compounds (analogs) and testing how small changes in their chemical structure affect their biological activity. frontiersin.org This systematic approach helps researchers identify the key molecular features responsible for a compound's desired effect, such as herbicidal or insecticidal action. researchgate.net
This compound is an excellent scaffold for SAR studies. Its well-defined structure with four different substituents on the aromatic ring (two methyl groups, a fluorine atom, and a nitro group) provides multiple points for modification. Researchers can create a library of analogs by:
Altering the position of the fluorine or nitro groups.
Replacing the fluorine with other halogen atoms.
Modifying the nitro group into other functionalities.
By comparing the biological activities of these new molecules, a quantitative structure-activity relationship (QSAR) can be developed. researchgate.netnih.gov This provides a deeper understanding of the molecular requirements for activity and guides the rational design of more potent and selective agrochemicals.
Application in Material Science and Specialty Chemicals
Beyond life sciences, fluorinated aromatic compounds are used in the field of material science to create high-performance polymers and specialty chemicals. chemimpex.com The unique properties of the carbon-fluorine bond—its strength and polarity—can impart desirable characteristics to materials, such as thermal stability, chemical resistance, and specific optical properties.
This compound can be used as a monomer or a precursor to a monomer in the synthesis of specialty polymers. After converting the nitro group to a reactive functional group like an amine or a hydroxyl group, the molecule can be incorporated into polymer chains such as polyamides, polyimides, or polyesters. The inclusion of the fluoro-xylene moiety can enhance the resulting polymer's thermal stability and resistance to chemical degradation, making it suitable for applications in demanding environments, such as in the electronics or aerospace industries.
Precursor for Dyes and Pigments
While direct and extensive research specifically detailing the use of this compound in the synthesis of commercially significant dyes and pigments is not widely published in readily accessible literature, its structural motifs are indicative of its potential in this area. The core structure, after reduction of the nitro group to an amine, yields 3-fluoro-4-amino-o-xylene. This resulting aromatic amine is a classic precursor for the synthesis of azo dyes.
The general synthetic route to azo dyes involves the diazotization of a primary aromatic amine, such as 3-fluoro-4-amino-o-xylene, followed by coupling with a suitable coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778) derivative. The presence of the fluorine atom in the diazonium salt derived from 3-fluoro-4-amino-o-xylene can influence the color, lightfastness, and other properties of the resulting dye.
Hypothetical Reaction Scheme for Azo Dye Synthesis:
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1. Reduction | This compound | H₂ | Pd/C | 3-Fluoro-4-amino-o-xylene |
| 2. Diazotization | 3-Fluoro-4-amino-o-xylene | NaNO₂ | HCl, 0-5 °C | 3-Fluoro-1,2-dimethyl-4-diazonium chloride |
| 3. Azo Coupling | 3-Fluoro-1,2-dimethyl-4-diazonium chloride | Phenol | NaOH | Azo Dye |
This table presents a generalized, hypothetical pathway and is for illustrative purposes.
Intermediate for Functionalized Polymers
The application of this compound as an intermediate for functionalized polymers stems from its ability to be converted into monomers that can then be polymerized. The amino group, obtained after the reduction of the nitro functionality, can be transformed into various polymerizable groups.
For instance, the resulting 3-fluoro-4-amino-o-xylene could be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding acrylamide (B121943) or methacrylamide (B166291) monomers. These fluorinated monomers can then undergo polymerization or copolymerization to produce polymers with tailored properties. The incorporation of the fluorinated xylene moiety into the polymer backbone can enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity.
Contributions to Complex Organic Molecule Synthesis
The utility of this compound extends beyond the synthesis of macromolecules to the construction of intricate and highly functionalized small molecules, including those with potential pharmaceutical applications.
Utility in Multi-Step Convergent Synthesis
Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis. This compound can serve as a starting material for one of the key fragments in such a synthetic design.
The presence of multiple functional groups allows for selective transformations. For example, the nitro group can be reduced without affecting other parts of the molecule under specific conditions. The resulting amine can then participate in coupling reactions, such as amide bond formation or carbon-nitrogen bond-forming cross-coupling reactions, to link it with other synthetic fragments. The fluorine atom can also play a role in directing subsequent reactions or modifying the electronic nature of the molecule.
Design and Synthesis of Advanced Fluorinated Aromatics
The synthesis of advanced fluorinated aromatics is a significant area of research due to the unique properties that fluorine atoms impart to organic molecules, including altered biological activity and improved metabolic stability in pharmaceuticals. beilstein-journals.orgbeilstein-journals.org this compound is a valuable starting material in this context.
The existing fluorine atom on the ring serves as a fixed point, and further functionalization can be carried out to introduce additional fluorine-containing groups or other functionalities. The nitro group can be a precursor to a wide range of other functional groups through diazotization of the corresponding amine. This allows for the synthesis of a variety of highly substituted and complex fluorinated aromatic compounds that would be difficult to access through other synthetic routes. Research in this area focuses on developing new methodologies for the introduction of fluorine and fluorinated groups into aromatic systems. beilstein-journals.org
Theoretical and Computational Chemistry Studies on 3 Fluoro 4 Nitro O Xylene and Analogues
Electronic Structure Elucidation
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to solve the Schrödinger equation in an approximate manner.
For an analogue like 2,4-dinitrotoluene, DFT calculations reveal the planarity of the benzene (B151609) ring, with the nitro groups slightly twisted out of the plane to minimize steric repulsion with the adjacent methyl group. The C-N bond lengths of the nitro groups are typically around 1.47-1.49 Å, while the N-O bonds are in the range of 1.21-1.23 Å. The C-F bond in fluorinated aromatics is characteristically short and strong, with a calculated length of approximately 1.33-1.35 Å. The introduction of these substituents leads to slight distortions in the benzene ring's bond angles from the ideal 120°. The total energy of the optimized structure provides a measure of its thermodynamic stability.
Table 1: Representative Calculated Geometrical Parameters for a 3-Fluoro-4-nitro-o-xylene Analogue (e.g., 2,4-dinitrotoluene) using DFT/B3LYP
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | 1.38 - 1.40 Å |
| C-CH3 | ~1.51 Å | |
| C-NO2 | ~1.48 Å | |
| N-O | 1.22 - 1.23 Å | |
| C-H (aromatic) | ~1.08 Å | |
| C-H (methyl) | ~1.09 Å | |
| Bond Angle | C-C-C (aromatic) | 118 - 122° |
| C-C-NO2 | ~119° | |
| O-N-O | ~124° | |
| Dihedral Angle | C-C-N-O | 10 - 30° (Twist) |
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
In this compound, the electron-donating methyl groups and the lone pairs of the fluorine atom would be expected to raise the HOMO energy, increasing the molecule's nucleophilicity. Conversely, the strongly electron-withdrawing nitro group significantly lowers the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. The HOMO is typically a π-orbital distributed across the aromatic ring, while the LUMO is often a π*-orbital with significant contributions from the nitro group. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Representative Frontier Orbital Energies for a Fluoronitrotoluene Analogue
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -3.0 to -4.0 |
| HOMO-LUMO Gap | 3.0 to 4.0 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.
For this compound, NBO analysis would reveal significant intramolecular interactions that contribute to its stability. Key interactions would include hyperconjugation between the σ-bonds of the methyl groups (donors) and the π-antibonding orbitals of the aromatic ring (acceptors). Similarly, the lone pairs on the fluorine and the oxygen atoms of the nitro group would participate in delocalization. The most significant stabilizing interactions often involve the donation of electron density from filled orbitals (bonds or lone pairs) into empty antibonding orbitals. The second-order perturbation energy, E(2), quantifies the strength of these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization.
Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) for Key Intramolecular Interactions in a Substituted Nitroaromatic Analogue
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) of NO2 | π (Aromatic C=C) | 5 - 15 |
| π (Aromatic C=C) | π* (C-N of NO2) | 10 - 20 |
| σ (C-H of CH3) | π* (Aromatic C=C) | 1 - 5 |
| LP (F) | σ* (Aromatic C-C) | 2 - 6 |
Mechanistic Probes of Reaction Pathways
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, intermediates, and transition states.
Computational Modeling of Electrophilic and Nucleophilic Aromatic Substitutions
The substituents on the aromatic ring of this compound create a complex landscape for both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The two methyl groups are ortho, para-directing and activating, while the fluorine atom is also ortho, para-directing but deactivating. The nitro group is a strong meta-director and is strongly deactivating. Computational models of EAS, such as nitration or halogenation, would involve calculating the stability of the Wheland intermediate (a carbocation) formed upon attack of the electrophile at different positions on the ring. The calculations would likely show that the positions ortho and para to the methyl groups are the most favorable for electrophilic attack, due to the stabilizing effect of these groups on the positive charge of the intermediate.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack. The fluorine atom is a good leaving group in SNAr reactions. Computational modeling of SNAr would focus on the formation of the Meisenheimer complex, a negatively charged intermediate. The calculations would predict that nucleophilic attack is most likely to occur at the carbon atom bearing the fluorine, as the negative charge in the Meisenheimer complex would be stabilized by the adjacent nitro group through resonance.
Transition State Analysis for Key Transformations
Identifying the transition state (TS) is crucial for determining the activation energy and, consequently, the rate of a chemical reaction. A transition state is a first-order saddle point on the potential energy surface.
For an electrophilic substitution on an analogue like o-xylene (B151617), TS analysis would focus on the step involving the attack of the electrophile on the aromatic ring to form the Wheland intermediate. The calculated activation energy barrier for attack at the positions activated by the methyl groups would be significantly lower than for attack at other positions.
For a nucleophilic aromatic substitution , the rate-determining step is typically the formation of the Meisenheimer complex. Transition state calculations would model the approach of the nucleophile to the carbon atom bearing the leaving group (fluorine). The geometry of the transition state would show a partial bond forming between the nucleophile and the ring carbon, and a partial bond breaking between the carbon and the leaving group. The calculated activation energy for this step would be lowered by the presence of the electron-withdrawing nitro group, which stabilizes the developing negative charge.
Table of Compounds Mentioned
| Compound Name |
| This compound |
| 2,4-Dinitrotoluene |
| Nitrotoluene |
| Fluoronitrobenzene |
| o-Xylene |
Spectroscopic Property Predictions
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can simulate its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These simulations are typically performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Simulation of Vibrational Frequencies (IR, Raman)
The vibrational spectra of a molecule are determined by its molecular motions, which can be predicted by computational methods. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the vibrational frequencies and intensities of this compound. These calculations provide a set of normal modes, each with a corresponding frequency and intensity for both infrared (IR) and Raman activity.
The interpretation of the calculated spectra involves assigning these theoretical frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes of the various functional groups and the aromatic ring. For this compound, key vibrational modes would include:
C-H stretching vibrations of the methyl groups and the aromatic ring.
N-O stretching vibrations of the nitro group, which are typically strong in the IR spectrum.
C-F stretching vibration , which is expected to be a strong band in the IR spectrum.
C-N stretching vibration .
Aromatic ring stretching and deformation modes .
CH₃ bending and rocking modes .
Due to the lack of specific published experimental or computational studies for this compound, the following table presents a hypothetical, yet representative, set of predicted vibrational frequencies based on DFT calculations for analogous substituted nitroaromatic compounds.
Table 1: Representative Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment |
|---|---|---|---|
| 3100-3000 | Medium | Medium | Aromatic C-H Stretch |
| 2980-2920 | Medium | Medium | Methyl C-H Stretch |
| 1610-1580 | High | Medium | Aromatic C=C Stretch |
| 1540-1510 | Very High | High | Asymmetric NO₂ Stretch |
| 1480-1440 | Medium | Low | Methyl C-H Bend |
| 1360-1330 | High | High | Symmetric NO₂ Stretch |
| 1280-1240 | High | Low | C-F Stretch |
| 1180-1140 | Medium | Medium | C-N Stretch |
| 850-800 | High | Low | C-H Out-of-Plane Bend |
| 750-700 | Medium | Medium | Ring Deformation |
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govresearchgate.net The accuracy of these predictions has significantly improved, making them a valuable tool for structural elucidation and for assigning experimental spectra. nih.govosti.gov
The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, which is determined by the inductive and resonance effects of the substituents (fluoro, nitro, and methyl groups). For instance:
The aromatic protons and carbons will have their chemical shifts significantly affected by the electron-withdrawing nature of the nitro and fluoro groups.
The protons and carbons of the two methyl groups will also exhibit distinct chemical shifts due to their proximity to the other substituents.
Table 2: Representative Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-CH₃ | 2.3 - 2.5 | 15 - 20 |
| C2-CH₃ | 2.4 - 2.6 | 18 - 23 |
| C3-F | - | 155 - 165 (J_CF) |
| C4-NO₂ | - | 145 - 155 |
| C5-H | 7.8 - 8.0 | 120 - 125 |
| C6-H | 7.3 - 7.5 | 128 - 133 |
| C1 | - | 130 - 135 |
| C2 | - | 135 - 140 |
Structure-Reactivity Correlations
The chemical behavior and biological activity of a molecule are intrinsically linked to its structure. Computational chemistry allows for the exploration of these relationships through the calculation of various molecular descriptors and the development of predictive models.
Quantitative Structure-Activity Relationships (QSAR) for Fluorinated Nitroaromatics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For nitroaromatic compounds, QSAR studies have often focused on their toxicity, mutagenicity, and environmental fate. nih.govnih.gov The biological activity of these compounds is frequently linked to descriptors such as:
Hydrophobicity (logP): This describes the partitioning of a molecule between an oily and an aqueous phase and is crucial for its transport and distribution in biological systems.
Electronic Properties: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. The energy of the LUMO is often correlated with the ease of reduction of the nitro group, a key step in the mechanism of toxicity for many nitroaromatics.
Topological and Steric Descriptors: These relate to the size, shape, and connectivity of the molecule.
The introduction of a fluorine atom into a nitroaromatic structure can significantly alter these descriptors and, consequently, the compound's activity. Fluorine's high electronegativity can influence the electronic properties of the molecule, while its small size means it has a relatively minor steric impact.
While a specific QSAR model for this compound has not been found in the literature, a hypothetical QSAR study would involve calculating a range of molecular descriptors and correlating them with a measured biological endpoint.
Table 3: Key Molecular Descriptors for QSAR Analysis of this compound
| Descriptor | Predicted Value Range | Significance in QSAR |
|---|---|---|
| LogP | 2.5 - 3.5 | Hydrophobicity, membrane permeability |
| E_HOMO | -9 to -11 eV | Electron-donating ability, susceptibility to oxidation |
| E_LUMO | -1 to -3 eV | Electron-accepting ability, susceptibility to reduction |
| HOMO-LUMO Gap | 6 to 8 eV | Chemical reactivity and stability |
| Dipole Moment | 3 - 5 Debye | Polarity, intermolecular interactions |
| Molecular Weight | ~183 g/mol | Size, diffusion |
| Polar Surface Area | 40 - 50 Ų | Hydrogen bonding potential, membrane transport |
Inductive and Resonance Effects of Substituents
The reactivity of the benzene ring in this compound is governed by the interplay of inductive and resonance effects of its substituents: the two methyl groups, the fluorine atom, and the nitro group.
Methyl Groups (-CH₃): Methyl groups are weakly activating and ortho-, para-directing. They exert a positive inductive effect (+I), donating electron density to the ring through the sigma bond, and also a hyperconjugative effect, which further increases electron density in the ring.
Nitro Group (-NO₂): The nitro group is a strongly deactivating and meta-directing substituent. minia.edu.egmsu.edu It exerts a strong negative inductive effect (-I) and a strong negative resonance effect (-R). libretexts.orgminia.edu.eg Both effects work in the same direction to withdraw a significant amount of electron density from the aromatic ring, making it much less reactive towards electrophiles. libretexts.orgmsu.edu
In this compound, the combined influence of these substituents results in a complex pattern of electron distribution and reactivity. The strong deactivating effects of the nitro and fluoro groups would make the ring significantly less nucleophilic than o-xylene itself. The directing effects of the substituents would influence the position of any further electrophilic substitution reactions on the ring.
Environmental Behavior and Biotransformation Pathways
Environmental Fate and Distribution in Various Compartments
The environmental distribution of 3-Fluoro-4-nitro-o-xylene is expected to be governed by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for soil organic matter and sediments. As a substituted nitroaromatic hydrocarbon, it is likely to exhibit moderate persistence in the environment, with its fate being influenced by a combination of biological and abiotic degradation processes.
No specific studies on the biodegradation kinetics and mechanisms of this compound have been identified. However, the biodegradation of nitroaromatic compounds is well-documented and can proceed under both aerobic and anaerobic conditions.
Under aerobic conditions, bacteria have been shown to degrade nitrotoluenes. The degradation pathways can be initiated by dioxygenase enzymes, which add two hydroxyl groups to the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). For instance, some bacteria can convert 2,6-dinitrotoluene (B127279) to 3-methyl-4-nitrocatechol through a dioxygenation reaction. Another potential pathway involves the oxidation of a methyl group.
Anaerobically, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group, forming the corresponding aromatic amine. This reduction can be carried out by a wide range of anaerobic bacteria. For example, 2,4,6-trinitrotoluene (B92697) (TNT) can be reduced to aminodinitrotoluenes and further to diaminonitrotoluenes.
The presence of a fluorine atom on the aromatic ring may influence the biodegradability of this compound. Organofluorine compounds are often more resistant to degradation due to the strength of the carbon-fluorine bond. The position of the fluorine and nitro groups relative to the methyl groups will also play a crucial role in determining the susceptibility of the compound to microbial attack. The kinetics of biodegradation are anticipated to be influenced by environmental factors such as pH, temperature, nutrient availability, and the presence of co-metabolites.
Table 1: Predicted Factors Influencing Biodegradation of this compound
| Factor | Predicted Influence | Rationale based on Analogous Compounds |
|---|---|---|
| Oxygen Availability | Degradation possible under both aerobic and anaerobic conditions, but pathways will differ. | Nitroaromatics are known to be transformed via oxidative pathways (aerobic) and reductive pathways (anaerobic). |
| Fluorine Substituent | May decrease the rate of biodegradation. | The high electronegativity and strength of the C-F bond often increase the recalcitrance of organic compounds. |
| Nitro Group Position | Influences the initial enzymatic attack. | The electronic effects of the nitro group direct the enzymatic reactions on the aromatic ring. |
| Methyl Group Positions | Can be sites for initial oxidative attack. | Methyl groups on aromatic rings are susceptible to oxidation by microbial enzymes. |
| Environmental Conditions | pH, temperature, and nutrient levels will affect microbial activity and thus degradation rates. | General principles of microbial ecology apply to the degradation of xenobiotic compounds. |
Specific volatilization data for this compound are not available. The tendency of a chemical to volatilize is determined by its Henry's Law constant for water and its vapor pressure for soil. For nitrated aromatic hydrocarbons, volatilization can be a significant dissipation pathway, especially for compounds with lower water solubility and higher vapor pressure.
The volatilization rates of polycyclic aromatic hydrocarbons (PAHs) have been shown to be influenced by environmental factors such as temperature and the organic matter content of the soil. It is expected that increasing temperatures would increase the vapor pressure of this compound, leading to higher volatilization rates from both water and soil surfaces. The presence of organic matter in soil can reduce volatilization by adsorbing the compound.
While no specific adsorption/desorption studies for this compound exist, the behavior of other nitroaromatic compounds suggests that it will adsorb to soil and sediment components. Soil organic matter (SOM) is often the primary sorbent for nitroaromatics. The interaction is thought to occur via π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and electron-rich regions of the SOM.
Clay minerals can also contribute to the adsorption of nitroaromatic compounds, particularly those with exchangeable cations like potassium (K+). The presence of the polar nitro group and the electronegative fluorine atom in this compound would likely enhance its interaction with polar surfaces on soil minerals. The adsorption is generally reversible, but the extent of desorption can be limited, leading to the sequestration of the compound in the soil matrix. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) would be key parameters to quantify this behavior, but these have not been determined for this specific compound.
Table 2: Predicted Adsorption Behavior of this compound
| Soil/Sediment Component | Predicted Interaction | Rationale based on Analogous Compounds |
|---|---|---|
| Soil Organic Matter (SOM) | Strong adsorption expected. | Nitroaromatics exhibit strong affinity for SOM through mechanisms like π-π interactions. |
| Clay Minerals | Moderate adsorption, dependent on cation type. | Specific interactions with clay surfaces, enhanced by certain cations, have been observed for nitroaromatics. |
| pH | May influence adsorption. | Soil pH can affect the surface charge of soil components and the speciation of the compound, although likely minor for this non-ionizable compound. |
| Fluorine Substituent | May slightly increase adsorption due to polarity. | The electronegativity of fluorine could enhance interactions with polar sites on soil particles. |
Aquatic and Atmospheric Degradation Processes
In aquatic and atmospheric environments, this compound is likely to be subject to degradation by hydrolysis, photolysis, and oxidation reactions.
There is no specific information on the hydrolysis and photolysis of this compound. Generally, nitroaromatic compounds are resistant to hydrolysis under typical environmental pH conditions. However, alkaline hydrolysis can occur for some nitroaromatics, such as 2,4,6-trinitrotoluene (TNT).
Direct photolysis of nitroaromatic compounds in aqueous solutions can be a significant degradation pathway. nih.gov Irradiation with light can lead to the transformation of the nitro group and cleavage of the aromatic ring. nih.gov The presence of other substances in the water, such as nitrate (B79036) and nitrite, can lead to indirect photolysis and the formation of other nitrated compounds. acs.org The fluorine substituent in this compound may affect the photolysis rate and the resulting products.
The primary atmospheric removal process for aromatic hydrocarbons is through reaction with hydroxyl (OH) radicals. tandfonline.com The atmospheric oxidation of o-xylene (B151617) is known to be initiated by the addition of an OH radical to the aromatic ring. tandfonline.com This is followed by a series of reactions with molecular oxygen (O2) and nitrogen oxides (NOx) that can lead to the formation of various products, including ring-opened compounds and secondary organic aerosols. tandfonline.com
For this compound, the presence of the electron-withdrawing nitro group and the fluoro group will influence the sites of OH radical attack on the aromatic ring. The reaction with OH radicals is expected to be the dominant atmospheric degradation pathway, leading to a relatively short atmospheric lifetime. The reaction with nitrate radicals (NO3) during the nighttime could also contribute to its atmospheric degradation. tandfonline.com
Bioconcentration Potential in Aquatic Organisms
The bioconcentration of a chemical is its accumulation in an organism from the surrounding water. The bioconcentration factor (BCF) is a key parameter used to assess this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the water at steady state. While no specific studies on the bioconcentration of this compound were identified, its potential to accumulate in aquatic organisms can be inferred by examining data for structurally related compounds, such as nitrotoluenes and xylenes (B1142099).
Generally, nitrotoluenes exhibit a low potential for bioaccumulation. For instance, 4-nitrotoluene (B166481) has a measured BCF of less than 100 in carp, and calculated BCF values are around 20-37, suggesting it will not significantly bioaccumulate in aquatic life. mst.dk Similarly, 2-nitrotoluene (B74249) is considered to have low bioaccumulation potential. nih.gov For trinitrotoluene (TNT), the parent compound shows minimal accumulation in invertebrates and fish, with BCF values ranging from 3 to 4. nih.gov However, it is noteworthy that biotransformation products of TNT can accumulate to a greater extent than the parent compound. nih.gov
Xylene isomers are also not expected to bioconcentrate significantly. epa.gov Measured BCF values for o-xylene and a combination of m- and p-xylene (B151628) in eels were 21.4 and 23.6, respectively. epa.gov Once exposure ceases, the elimination of xylenes from aquatic organisms appears to be relatively rapid, indicating that these compounds are unlikely to biomagnify through the food chain. epa.gov
Table 1: Bioconcentration Factors (BCF) for Compounds Structurally Related to this compound
| Compound | Species | BCF Value | Reference |
| 4-Nitrotoluene | Carp | < 100 | mst.dk |
| 2-Nitrotoluene | Not Specified | Low Potential | nih.gov |
| Trinitrotoluene (TNT) | Invertebrates | 3 - 4 | nih.gov |
| o-Xylene | Eel (Anguilla japonica) | 21.4 | epa.gov |
| m- & p-Xylene | Eel (Anguilla japonica) | 23.6 | epa.gov |
Methodologies for Environmental Monitoring and Analysis
Effective environmental monitoring is essential for determining the presence and concentration of contaminants, assessing exposure, and ensuring the efficacy of any remediation efforts. While specific standardized methods for this compound have not been formally documented, established analytical techniques for nitroaromatic compounds and xylenes are directly applicable and can be adapted for its detection and quantification in various environmental matrices such as air, water, and soil. nih.govnih.govnih.gov
The primary analytical methods for these classes of compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Gas Chromatography (GC): GC is a robust and widely used technique for separating and analyzing volatile and semi-volatile organic compounds. For nitroaromatic compounds, GC is often coupled with highly selective and sensitive detectors:
Electron Capture Detector (ECD): The ECD is particularly sensitive to electrophilic functional groups like the nitro group, making it an excellent choice for detecting nitrotoluenes at low concentrations. nih.govnih.gov
Flame Ionization Detector (FID): FID is a more general detector for organic compounds and is suitable for analyzing xylenes and can be used for nitrotoluenes, though it is less selective than ECD. nih.govkeikaventures.com
Mass Spectrometry (MS): GC-MS provides definitive identification of the compound based on its mass spectrum, in addition to quantification. It is a powerful tool for confirming the presence of the analyte and identifying unknown transformation products. nih.govnih.gov
Sample preparation for GC analysis typically involves collection on a solid sorbent (e.g., silica (B1680970) gel, Tenax), followed by solvent or thermal desorption. nih.govnih.gov For water samples, pre-concentration techniques like purge-and-trap or liquid-liquid extraction are common. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing less volatile or thermally sensitive compounds. It is a standard method for the analysis of explosives like TNT and its metabolites in soil and water. nih.gov
Ultraviolet (UV) Detector: HPLC with UV detection is a common and reliable method, as nitroaromatic compounds strongly absorb UV light. nih.gov
Sample preparation for HPLC often involves solvent extraction from solid matrices like soil or sediment, followed by cleanup and concentration steps. nih.gov
Table 2: Common Analytical Methods for Monitoring Related Nitroaromatic Compounds and Xylenes
| Analytical Technique | Detector | Sample Matrix | Typical Application | Reference |
| Gas Chromatography (GC) | Electron Capture (ECD) | Air, Water, Soil | Trace analysis of nitroaromatics | nih.govnih.gov |
| Gas Chromatography (GC) | Flame Ionization (FID) | Air, Water | Analysis of xylenes and other volatile organics | nih.govkeikaventures.com |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Air, Water, Soil | Confirmatory analysis and identification | nih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Water, Soil | Analysis of nitroaromatics and their metabolites | nih.gov |
These established methodologies provide a strong foundation for developing and validating a robust monitoring program for this compound in the environment. Method development would involve optimizing extraction efficiency, chromatographic separation, and detector response specifically for this compound.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Identification Methods
Spectroscopic methods are indispensable for the structural elucidation of 3-Fluoro-4-nitro-o-xylene, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound.
¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see signals for the two distinct methyl groups and the two aromatic protons. The chemical shifts, splitting patterns (due to spin-spin coupling with adjacent protons and the fluorine atom), and integration values confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry in the molecule, eight distinct signals are expected: two for the methyl carbons and six for the aromatic carbons. youtube.com The chemical shifts are influenced by the attached atoms and functional groups (fluoro, nitro, and methyl groups). chemicalbook.comchemicalbook.com
¹⁹F NMR: Since the compound contains a fluorine atom, ¹⁹F NMR is a highly valuable technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive. quora.com The spectrum would show a single resonance, and its chemical shift provides information about the electronic environment of the fluorine atom. Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can further aid in structural confirmation.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| ¹H | ~ 7.0 - 8.0 | Doublet, Doublet of doublets |
| ¹H (CH₃) | ~ 2.2 - 2.5 | Singlet, Singlet |
| ¹³C (Aromatic) | ~ 120 - 160 | 6 distinct signals |
| ¹³C (CH₃) | ~ 15 - 25 | 2 distinct signals |
| ¹⁹F | ~ -110 to -130 (vs. CFCl₃) | Multiplet |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected, along with a C-F stretching band. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching and bending vibrations from the methyl groups, would also be present. msu.educhemicalbook.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds. buffalostate.edu For this compound, Raman spectroscopy would be effective in identifying the symmetric stretch of the nitro group and the vibrations of the aromatic ring. rktech.hu The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. acs.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H (CH₃) | Stretching | 3000 - 2850 | 3000 - 2850 |
| Aromatic C=C | Stretching | 1620 - 1450 | 1620 - 1450 |
| N-O (NO₂) | Asymmetric Stretch | 1570 - 1500 | Weak or inactive |
| N-O (NO₂) | Symmetric Stretch | 1370 - 1300 | 1370 - 1300 (Strong) |
| C-F | Stretching | 1250 - 1000 | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. This method provides the exact mass of the molecule and offers insights into its structural components through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₈H₈FNO₂. nih.govscbt.com This corresponds to a molecular weight of approximately 169.15 g/mol and a monoisotopic mass of 169.05390666 Da. nih.gov In a mass spectrum, the unfragmented, ionized molecule is observed as the molecular ion peak (M⁺).
Upon ionization in the mass spectrometer, the molecular ion of this compound becomes energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. While specific experimental fragmentation data for this exact compound is not detailed in the surveyed literature, likely fragmentation pathways can be inferred from the analysis of similar aromatic structures, such as xylene and nitrotoluene isomers. researchgate.netresearchgate.net
Common fragmentation patterns for aromatic compounds include:
Loss of a Methyl Group (CH₃): A peak corresponding to the loss of a methyl radical (mass of 15 Da) is expected, resulting in an [M-15]⁺ fragment ion at an m/z of approximately 154. This is a common fragmentation for molecules containing a xylene backbone. docbrown.info
Loss of a Nitro Group (NO₂): Cleavage of the C-N bond can lead to the loss of a nitro group (mass of 46 Da), producing an [M-46]⁺ fragment ion at an m/z of around 123.
Loss of Nitric Oxide (NO): A fragment peak corresponding to the loss of nitric oxide (mass of 30 Da) may also be observed.
Predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be observed depending on the ionization technique used, are presented below. uni.lu
| Adduct Form | Calculated m/z |
|---|---|
| [M+H]⁺ | 170.06119 |
| [M+Na]⁺ | 192.04313 |
| [M-H]⁻ | 168.04663 |
| [M+K]⁺ | 208.01707 |
| [M]⁺ | 169.05336 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical method used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. msu.edu For this compound, the primary chromophore responsible for UV absorption is the nitro-substituted benzene ring.
The conjugated pi (π) system of the aromatic ring, along with the electron-withdrawing nitro group (-NO₂) and electron-donating methyl groups (-CH₃), influences the energy of these electronic transitions. The absorption spectrum is expected to show characteristic bands corresponding to π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.
π → π Transitions:* These are typically high-intensity absorptions characteristic of aromatic systems. The presence of substituents on the benzene ring, such as the nitro, fluoro, and methyl groups, can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
n → π Transitions:* The nitro group contains non-bonding electrons (n) on its oxygen atoms. These electrons can be excited to a π* orbital, resulting in a lower-intensity absorption band, which is often observed at longer wavelengths than the primary π → π* transitions.
Advanced Characterization Techniques
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique can precisely measure bond lengths, bond angles, and intermolecular interactions within the crystal lattice, providing unambiguous confirmation of the compound's structure. nih.gov
The process involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map can be generated, from which the exact positions of all atoms (including hydrogen) in the molecule can be determined.
Given that this compound is a solid at room temperature, it is a suitable candidate for single-crystal X-ray analysis. sigmaaldrich.com This technique would definitively establish the spatial arrangement of the fluoro, nitro, and methyl groups on the benzene ring, as well as the packing of the molecules in the solid state. Although this method is highly applicable, a published crystal structure for this compound was not found in the surveyed literature.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage composition of the elements within a compound. The results are used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to verify the compound's identity and assess its purity.
For this compound, the molecular formula is C₈H₈FNO₂. nih.govscbt.com Based on the atomic weights of carbon, hydrogen, fluorine, nitrogen, and oxygen, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer for a pure sample of the compound should closely match these theoretical percentages.
| Element | Symbol | Atomic Weight (g/mol) | Theoretical Mass % |
|---|---|---|---|
| Carbon | C | 12.011 | 56.82% |
| Hydrogen | H | 1.008 | 4.77% |
| Fluorine | F | 18.998 | 11.23% |
| Nitrogen | N | 14.007 | 8.28% |
| Oxygen | O | 15.999 | 18.91% |
Safety Protocols and Responsible Research Practices in Handling 3 Fluoro 4 Nitro O Xylene
Laboratory Safety Guidelines for Handling Fluorinated Nitroaromatics
Handling 3-Fluoro-4-nitro-o-xylene and related fluorinated nitroaromatics demands a multi-faceted approach to safety, integrating engineering controls, appropriate personal protective equipment (PPE), and standardized safe handling procedures to minimize exposure and risk.
Engineering Controls: All manipulations of this compound should be conducted within a properly functioning chemical fume hood to mitigate the inhalation of vapors, mists, or dusts. youtube.comtamu.edu The work area should be well-ventilated, and equipment should be placed at least six inches inside the hood to ensure effective containment. cdc.gov An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area. fishersci.comnj.gov
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes chemical-resistant gloves, safety goggles, and a face shield to protect against splashes. youtube.comucsf.edu A flame-resistant lab coat should be worn and kept buttoned to protect the skin. ucsf.edu Based on the scale and nature of the procedure, respiratory protection may also be required. youtube.comucsf.edu
The following table outlines the recommended PPE for handling fluorinated nitroaromatics.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face | Chemical splash goggles and a face shield. northindustrial.net | Protects against splashes of corrosive reagents and the compound itself, which can cause serious eye irritation. nih.gov |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). northindustrial.net | Prevents skin contact, as the compound is a known skin irritant. nih.gov Gloves should be inspected before use and replaced regularly. ucsf.edu |
| Body | Flame-resistant, full-length laboratory coat. ucsf.edu | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator. youtube.com | Required when engineering controls are insufficient to control exposure to vapors or aerosols, which may cause respiratory irritation. nih.gov |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Safe Handling Practices: Researchers should avoid direct contact with the skin and eyes, as well as inhalation of any vapors or dust. cdhfinechemical.comlobachemie.com Do not eat, drink, or smoke in the laboratory work area. nj.govidesapetroquimica.com After handling the compound, hands should be washed thoroughly. fishersci.com All containers must be clearly labeled with the chemical identity and associated hazards. cdc.gov
Management of Chemical Waste from Synthetic Procedures
The synthesis of this compound, typically involving nitration, generates multiple waste streams that must be managed responsibly to ensure laboratory safety and environmental protection.
Nitration Reaction Byproducts: A primary byproduct of nitration reactions is the evolution of toxic nitrogen dioxide (NO₂) gas, which is often visible as reddish-brown fumes. ijpsjournal.com These reactions are typically performed with a mixture of nitric acid and sulfuric acid, resulting in a significant volume of corrosive and hazardous acidic waste. researchgate.net This "spent acid" will be diluted and may contain residual unreacted starting material or traces of the nitrated product. quora.com
Waste Segregation and Disposal: Proper chemical waste management begins with segregation at the source.
Acidic Waste: The spent nitrating mixture (sulfuric acid and nitric acid) should be collected in a designated, labeled, acid-resistant container. It should never be mixed with organic solvents or bases.
Organic Waste: Solvents used during the reaction and workup, along with any organic residues, must be collected in a separate, labeled container for halogenated organic waste.
Contaminated Solids: Items such as filter paper, gloves, and weigh boats that have come into contact with this compound should be disposed of in a designated solid waste container. cdc.gov
All waste containers must be kept tightly closed, properly labeled with their contents, and stored in a designated secondary containment area until they can be collected by trained hazardous waste personnel for disposal in accordance with local and national regulations. fishersci.com
The following table summarizes the primary waste streams and their appropriate management.
| Waste Stream | Composition | Hazards | Disposal Procedure |
| Spent Acid | Sulfuric Acid, Nitric Acid, Water, residual organics. quora.com | Highly Corrosive, Reactive. | Collect in a dedicated, labeled, acid-resistant container. Do not mix with other waste types. |
| Halogenated Organic Solvents | Reaction solvents (e.g., dichloromethane), residual this compound. | Toxic, Flammable (depending on solvent). | Collect in a labeled container for halogenated organic waste. |
| Aqueous Waste | Water from extraction/washing steps, containing traces of acids and organic compounds. | Corrosive, Environmentally Harmful. | Neutralize if necessary and collect in a labeled aqueous waste container. |
| Contaminated Solid Waste | Used PPE, filter paper, silica (B1680970) gel. | Toxic. | Collect in a sealed, labeled container for solid chemical waste. |
Risk Assessment and Mitigation Strategies in Experimental Design
A thorough risk assessment is a prerequisite for any experimental work involving the synthesis or use of this compound. This involves identifying potential hazards, evaluating the associated risks, and implementing effective mitigation strategies.
Hazard Identification:
Chemical Hazards: this compound is known to cause skin and serious eye irritation and may cause respiratory irritation. nih.gov The reagents used in its synthesis, particularly nitric and sulfuric acids, are highly corrosive. youtube.com
Reaction Hazards: Nitration reactions are highly exothermic and can lead to thermal runaway or explosion if not properly controlled. youtube.comacs.org The reaction can also produce toxic and corrosive nitrogen oxide gases. ijpsjournal.com
Procedural Hazards: The potential for accidental spills, splashes, or inhalation of vapors exists throughout the experimental process.
Risk Mitigation: To manage these risks, a combination of engineering and procedural controls should be implemented. The reaction should be performed on the smallest scale necessary to achieve the research objectives. The temperature of the reaction must be carefully monitored and controlled, often using an ice bath, and nitrating agents should be added slowly and in a controlled manner. It is crucial to have an emergency response plan in place to address potential spills, fires, or exposures. youtube.com
The following risk assessment table provides a framework for planning experiments.
| Hazard | Potential Consequence | Mitigation Strategy |
| Exothermic Reaction | Thermal runaway, explosion, fire. youtube.comacs.org | Maintain strict temperature control (e.g., ice bath), add reagents slowly, perform on a small scale, have appropriate fire extinguishing equipment ready. |
| Corrosive Acids (HNO₃, H₂SO₄) | Severe skin and eye burns. youtube.com | Use appropriate PPE (acid-resistant gloves, goggles, face shield), handle exclusively in a fume hood, have neutralizing agents (e.g., sodium bicarbonate) available for spills. |
| Toxic Gas Evolution (NOx) | Respiratory damage. ijpsjournal.com | Conduct the entire procedure in a well-ventilated chemical fume hood. |
| Compound Toxicity (Skin/Eye/Respiratory Irritant) | Skin irritation, serious eye damage, respiratory tract irritation. nih.gov | Minimize handling, use appropriate PPE, and work within a fume hood to prevent inhalation. |
| Accidental Spills | Chemical exposure, environmental contamination. | Work in a clutter-free area with secondary containment. Have a spill kit readily available with appropriate absorbents and neutralizers. youtube.com |
Environmental Stewardship in Chemical Synthesis and Disposal
Responsible chemical research extends beyond the laboratory to encompass environmental stewardship. This involves minimizing the environmental impact of chemical synthesis and ensuring that all waste products are disposed of in a manner that prevents ecological harm.
Green Chemistry Approaches: Traditional nitration methods using mixed acids generate substantial amounts of hazardous waste. researchgate.netnih.gov Modern research focuses on developing "greener" and safer nitration protocols. researchgate.net These can include the use of alternative, less hazardous nitrating agents like dinitrogen pentoxide or metal nitrates, which can reduce the amount of acidic waste. nih.govorganic-chemistry.org Employing more environmentally benign solvents or even solvent-free reaction conditions can also significantly reduce the environmental footprint of the synthesis.
Environmental Fate and Biodegradation: Fluorinated aromatic compounds are often noted for their persistence in the environment. researchgate.net The high strength of the carbon-fluorine bond can make these compounds resistant to microbial degradation. researchgate.netmdpi.com While some microorganisms can degrade certain nitroaromatic compounds, the presence of the fluorine atom can inhibit these processes. nih.govcswab.org The recalcitrance of compounds like this compound means that their release into the environment must be strictly avoided. fishersci.comfishersci.com
Responsible Disposal: The ultimate goal of environmental stewardship in this context is the prevention of release into the environment. All chemical waste, including aqueous solutions from workup procedures, must be collected and treated as hazardous waste. fishersci.com Discharging any amount of this compound or related synthesis waste into the sanitary sewer system is prohibited. cdhfinechemical.com Adherence to institutional and regulatory guidelines for hazardous waste disposal is mandatory to protect aquatic and terrestrial ecosystems.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 3-Fluoro-4-nitro-o-xylene with high regioselectivity?
- Methodological Answer : Regioselectivity in nitration is influenced by the electron-withdrawing fluorine substituent, which directs nitration to the meta position. Use mixed acids (e.g., HNO₃/H₂SO₄) at controlled temperatures (10–15°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare shifts with analogous nitroaromatics .
- FT-IR : Confirm nitro group (asymmetric stretching ~1520 cm⁻¹) and fluorine presence (C-F stretch ~1100–1200 cm⁻¹) .
- GC-MS : Verify molecular ion ([M⁺]) and fragmentation patterns. Use high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. What solvent systems are optimal for recrystallizing nitro-aromatic compounds like this compound?
- Methodological Answer : Test binary solvent mixtures (e.g., ethanol/water, acetone/hexane) to balance solubility and polarity. For thermally sensitive compounds, use slow cooling rates (1–2°C/min) to improve crystal formation. Monitor crystal morphology via polarized light microscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for nitro-aromatic derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve structural ambiguities (e.g., nitro group orientation) by growing single crystals via vapor diffusion (e.g., dichloromethane/pentane) .
- DEPT-135 NMR : Differentiate between CH₃, CH₂, and CH groups in complex mixtures. For fluorine coupling, use ¹⁹F NMR to confirm substitution patterns .
- DFT calculations : Simulate NMR/IR spectra (Gaussian 09/B3LYP/6-31G**) and compare with experimental data to validate assignments .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., nitro reduction to amine for subsequent coupling). Use Pd/C or Fe/HCl for selective reduction .
- Temperature control : For Suzuki-Miyaura coupling, maintain inert atmospheres (N₂/Ar) and optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) to prevent deborylation .
- In situ monitoring : Employ ReactIR or UV-Vis spectroscopy to track intermediates and adjust reaction parameters dynamically .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (DFT/B3LYP) to identify electron-deficient positions. Lower LUMO energy at the nitro-adjacent carbon enhances SNAr reactivity .
- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict regioselectivity for nucleophilic attack .
- Kinetic simulations : Use software like COMSOL to model reaction pathways under varying conditions (solvent polarity, temperature) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to study the environmental stability of this compound?
- Methodological Answer :
- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–10) at 25–50°C. Analyze degradation products via LC-MS .
- Photostability testing : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure. Monitor nitro group reduction using UV-Vis spectroscopy .
- QSAR modeling : Corporate logP, polar surface area, and Hammett constants to predict biodegradability and toxicity .
Q. What approaches validate contradictory bioactivity data for nitro-aromatic compounds?
- Methodological Answer :
- Dose-response assays : Repeat experiments with standardized cell lines (e.g., HEK293, HepG2) and positive controls. Use ANOVA for statistical significance .
- Metabolite profiling : Identify active metabolites via LC-HRMS after incubation with liver microsomes .
- Molecular docking : Simulate ligand-protein interactions (AutoDock Vina) to confirm binding affinities and mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
